4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid
Overview
Description
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, also known as QMF, is a chemical compound that has gained significant interest in scientific research due to its potential biological and pharmacological properties. QMF belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Antileukotrienic Agents : A study by Jampílek et al. (2004) focuses on the synthesis of compounds similar to 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid as potential antileukotrienic drugs. These compounds showed promise in inhibiting platelet aggregation induced by arachidonic acid.
Promotion of Quinoline Synthesis : Research by Shirini et al. (2014) introduced a novel Brønsted acidic ionic liquid that efficiently promotes the one-pot synthesis of quinoline polycyclic compounds, which is closely related to the chemical structure of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
Applications in Enzymatic Enhancement : The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid derivatives and their effect on α-amylase activity are explored in a study by Abass (2007). Certain derivatives were found to enhance the enzymatic activity significantly.
Potential in Nonlinear Optical Materials : A study by Vanasundari et al. (2018) on similar butanoic acid derivatives suggests their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability.
Potential in Antiviral Activities : The study by Luo et al. (2012) focuses on the synthesis of quinoline derivatives and their potential antiviral activity against Tobacco mosaic virus, indicating a potential research avenue for 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
Anticancer Activity : Research by El Rayes et al. (2019) on similar quinoxalin derivatives shows promising anticancer activity, suggesting potential cancer research applications for compounds like 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
properties
IUPAC Name |
4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNFOKLLSBCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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